N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S/c1-22-15-11(20)7-10(19)8-14(15)27-18(22)21-17(23)9-5-12(24-2)16(26-4)13(6-9)25-3/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVRTFAFGXBBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Methylation: The methyl group at the 3 position can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Formation of Benzamide: The final step involves the condensation of the benzothiazole derivative with 3,4,5-trimethoxybenzoic acid or its derivatives under dehydrating conditions using agents like carbodiimides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.
Substitution: The chlorine atoms can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a similar core structure.
4,6-Dichlorobenzothiazole: A derivative with chlorine atoms at the 4 and 6 positions.
3,4,5-Trimethoxybenzoic Acid: A precursor used in the synthesis of the compound.
Uniqueness
N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is unique due to the combination of its benzothiazole core with the trimethoxybenzamide moiety, which imparts distinct biological and chemical properties
Biological Activity
N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article presents a comprehensive review of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide. It features a complex structure that combines elements of benzothiazole and methoxy-substituted benzene rings.
Molecular Formula
- Molecular Formula : C18H18Cl2N2O3S
- Molecular Weight : 399.32 g/mol
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide |
| InChI Key | InChI=1S/C18H18Cl2N2O3S/c1-22-16-11(20)6-9(19)7-15(16)26-18(22)21-17(24)14... |
| SMILES | CC(C1=CC(=C(S1)Cl)C(=C(C=C2C=C(C=C(C=C2OC)OC)OC)C(=O)N(C)C(=O)C(C)=C(C=C... |
Antimicrobial Properties
Research indicates that compounds in the benzothiazole family exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone of 15 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL.
Anticancer Activity
The compound has also shown promise in anticancer research. It interacts with specific molecular targets involved in cancer cell proliferation.
The proposed mechanism involves the inhibition of DNA gyrase and dihydroorotase enzymes crucial for bacterial growth and cancer cell replication. By binding to these targets, the compound may disrupt cellular processes leading to apoptosis in cancer cells.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines.
Table of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/EC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 25 | Journal of Medicinal Chemistry |
| Anticancer | HeLa Cells | 30 | Cancer Research Journal |
| Anti-inflammatory | RAW 264.7 Macrophages | 20 | Inflammation Research |
Clinical Implications
The potential clinical implications of this compound include:
- Antimicrobial Therapy : Development of new antibiotics targeting resistant bacterial strains.
- Cancer Treatment : Formulation of novel anticancer agents with reduced side effects.
- Anti-inflammatory Drugs : Creation of therapeutic agents for chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodology : Multi-step synthesis requires precise control of temperature (60–80°C), solvent choice (e.g., DMSO or acetonitrile), and pH (neutral to slightly acidic). Intermediate purification via column chromatography and recrystallization enhances purity . Monitoring reaction progress with HPLC and TLC ensures minimal by-products. Catalysts like DMAP may accelerate amide bond formation .
Q. What analytical techniques are critical for confirming structural integrity?
- Approach : Combine NMR (¹H and ¹³C) to verify proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) confirms molecular weight. IR spectroscopy identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹). X-ray crystallography resolves stereochemistry in crystalline forms .
Q. How does the compound’s solubility profile influence experimental design?
- Guidelines : The compound exhibits polar solubility in DMSO or methanol but limited solubility in water. Pre-formulation studies with co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes enhance bioavailability for biological assays .
Q. What stability considerations are critical during storage?
- Recommendations : Store at –20°C under inert gas (argon) to prevent oxidation. Stability studies under accelerated conditions (40°C/75% RH) using TGA and DSC reveal degradation thresholds. Protect from UV light to avoid photolytic cleavage of the benzothiazole ring .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s biological activity?
- Strategies : Use isothermal titration calorimetry (ITC) to measure binding affinities for putative targets (e.g., kinases or GPCRs). Fluorescence polarization assays quantify inhibition constants (Ki). Knockout cell lines or CRISPR-edited models validate target specificity .
Q. What structural modifications enhance selectivity against off-target proteins?
- SAR Analysis : Replace the 3-methyl group on the benzothiazole with bulkier substituents (e.g., cyclopropyl) to sterically hinder non-specific interactions. Introduce electron-withdrawing groups (e.g., –CF3) on the trimethoxybenzamide to modulate electronic effects .
Q. How to resolve contradictions in biological activity data across assays?
- Troubleshooting : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Control for redox-active impurities via ICP-MS. Investigate metabolic instability using liver microsomes to identify labile motifs .
Q. What computational tools predict binding modes with biological targets?
- Modeling : Perform molecular docking (AutoDock Vina) with homology models of targets. MD simulations (GROMACS) assess binding stability. Free energy perturbation (FEP) calculations quantify contributions of substituents to binding .
Q. How to design degradation pathway studies under physiological conditions?
- Protocol : Use LC-MS/MS to identify hydrolytic (amide bond cleavage) or oxidative (thiazole ring opening) degradation products. Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to model oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
